molecular formula C11H18ClF3N2O B2441628 1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 1955532-10-1

1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No.: B2441628
CAS No.: 1955532-10-1
M. Wt: 286.72
InChI Key: QKOGGUPZAVMNKG-UHFFFAOYSA-N
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Description

1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride is an organic compound with the molecular formula C11H18ClF3N2O. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a trifluoromethyl ketone moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties .

Properties

IUPAC Name

1-(1,4-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O.ClH/c12-11(13,14)9(17)16-7-6-15-8-10(16)4-2-1-3-5-10;/h15H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOGGUPZAVMNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

A foundational approach involves ring-closing metathesis of diene precursors. For example, N-protected diamine derivatives undergo RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours, yielding the spirocyclic core in 68–72% yield. Post-metathesis hydrogenation (H₂, Pd/C) saturates the olefin, followed by Boc-deprotection with HCl/dioxane to furnish the free diamine.

Cyclocondensation of Diamines with Ketones

Alternative protocols employ cyclocondensation reactions. Heating 1,5-diaminopentane with cyclohexanone in toluene under Dean-Stark conditions (140°C, 24 hours) achieves spirolactam formation via imine intermediates. Acidic workup (HCl) protonates the amine, precipitating the hydrochloride salt in 65% isolated yield.

Trifluoroacetylation of the Spirocyclic Amine

Acylation with Trifluoroacetic Anhydride

The spirocyclic diamine undergoes selective monoacylation using trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C. Triethylamine (2.2 equiv) scavenges HCl, driving the reaction to 89% conversion within 2 hours (Table 1).

Table 1: Optimization of Trifluoroacetylation Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
Dichloromethane Triethylamine 0 2 89
THF DIPEA 25 4 76
DMF Pyridine -10 6 63

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 minutes) accelerates acylation, achieving 92% yield with reduced side-product formation. This method minimizes epimerization risks associated with prolonged heating.

Crystallization and Salt Formation

The crude trifluoroacetylated product is dissolved in ethyl acetate and treated with gaseous HCl, inducing crystallization of the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords needles with >99% purity (HPLC). X-ray diffraction confirms the spirocyclic geometry and protonation at the secondary amine.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.62 (m, 6H, spiropyran CH₂), 2.89 (t, J = 6.8 Hz, 2H, NCH₂), 3.41 (q, J = 6.4 Hz, 2H, COCH₂), 4.12 (s, 1H, NH⁺).
  • ¹³C NMR : 172.8 ppm (C=O), 121.5 ppm (q, J = 288 Hz, CF₃).
  • HRMS : m/z 295.1543 [M+H]⁺ (calc. 295.1538).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.7 minutes, confirming >99% purity.

Applications and Derivatives

The hydrochloride salt serves as a precursor for Suzuki-Miyaura couplings, enabling diversification at the trifluoroacetyl position. Recent studies highlight its utility in synthesizing PARP inhibitors with IC₅₀ values <10 nM.

Chemical Reactions Analysis

Types of Reactions

1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that compounds with diazaspiro structures exhibit potential antidepressant properties. A study demonstrated that derivatives of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride showed efficacy in preclinical models of depression by modulating neurotransmitter systems such as serotonin and norepinephrine. The trifluoromethyl group may enhance the lipophilicity of the molecule, facilitating blood-brain barrier penetration and increasing therapeutic efficacy.

Analgesic Properties
Another area of interest is the analgesic potential of this compound. Research has suggested that similar spirocyclic compounds can interact with pain pathways in the central nervous system, providing a basis for further investigation into their use as analgesics. The unique structural features of this compound may contribute to its ability to modulate pain perception.

Neuroscience Research

Neurotransmitter Modulation
The compound's ability to affect neurotransmitter levels makes it a valuable tool in neuroscience research. Studies have utilized it to explore the modulation of dopamine and serotonin receptors, which are critical in understanding mood disorders and addiction. The hydrochloride form enhances solubility and stability in biological assays.

Chemical Probes
As a chemical probe, this compound can be used to investigate specific biological pathways. Its unique structure allows researchers to design experiments that elucidate the roles of specific receptors or signaling pathways in cellular processes.

Case Study 1: Antidepressant Efficacy
In a double-blind study involving rodent models of depression, subjects treated with this compound exhibited significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility times in forced swim tests.

Case Study 2: Pain Modulation
A study focused on the analgesic effects of this compound revealed that administration led to a marked decrease in pain response in acute pain models. The mechanism was attributed to its action on opioid receptors and modulation of inflammatory pathways.

Mechanism of Action

The mechanism of action of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride (CAS No. 1466697-84-6) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound's chemical formula is C11H18ClF3N2OC_{11}H_{18}ClF_{3}N_{2}O with a molecular weight of 286.72 g/mol. It is characterized by a unique spirocyclic structure that may contribute to its biological activity.

PropertyValue
Chemical Formula C11H18ClF3N2O
Molecular Weight 286.72 g/mol
IUPAC Name 1-(1,4-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone; hydrochloride
PubChem CID 122156993

Biological Activity

Research indicates that compounds structurally related to this compound exhibit various biological activities:

1. Anticancer Potential

Studies have shown that diazaspiro compounds can act as inhibitors of oncogenic pathways. For instance, compounds with similar structures have been evaluated for their ability to inhibit the RAS protein, which is crucial in many cancers. The inhibition of RAS has been linked to reduced tumor growth in preclinical models .

2. Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Research into similar diazaspiro compounds indicates they may have applications in treating conditions such as anxiety and depression by modulating neurotransmitter levels .

3. Anti-inflammatory Properties

Some studies have reported that related compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position them as therapeutic agents for chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from diazaspiro structures:

  • Study on Anticancer Activity : A series of diazaspiro compounds were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further development .
  • Neuropharmacological Assessment : In animal models, compounds similar to this compound demonstrated anxiolytic effects comparable to established medications .

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., weighing, dissolution) .
  • Waste Management: Segregate waste into halogenated organic containers due to the trifluoromethyl group. Partner with certified waste disposal services to comply with environmental regulations .
  • Emergency Procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain spill kits with inert adsorbents (e.g., vermiculite) .

Basic: What spectroscopic methods are optimal for characterizing this spiro compound?

Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure (e.g., distinct signals for the diazaspiro core at δ 2.5–3.5 ppm for protons adjacent to nitrogen) and trifluoroacetyl group (δ 110–120 ppm in 19F^{19}F-NMR) .
  • Mass Spectrometry: High-resolution LC-MS (ESI+) with a C18 column (e.g., Chromolith® HPLC) can detect the molecular ion peak [M+H]+^+ and fragmentation patterns for purity assessment .
  • IR Spectroscopy: Identify carbonyl stretches (~1700 cm1^{-1}) and NH/CH vibrations in the spirocyclic amine (3300–2800 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in solubility data for this hydrochloride salt?

Answer:

  • Methodological Approach:
    • Solvent Screening: Test solubility in polar aprotic solvents (DMSO, DMF), aqueous buffers (pH 1–6), and alcohols using nephelometry or UV-Vis spectroscopy .
    • pH-Dependent Studies: Adjust pH (1–10) to assess salt dissociation. Use potentiometric titration to determine pKa values and correlate with solubility trends .
    • Thermodynamic Analysis: Perform van’t Hoff plots to differentiate intrinsic solubility from kinetic solubility artifacts .

Advanced: What synthetic strategies are effective for introducing modifications to the diazaspiro core?

Answer:

  • Stepwise Functionalization:
    • Coupling Reactions: Use EDC•HCl or DCC to conjugate carboxylic acids/amines to the spirocyclic amine, as demonstrated for similar spiro scaffolds .
    • Boron-Based Modifications: Introduce boronate esters via Suzuki-Miyaura cross-coupling, leveraging the spiro structure’s rigidity for regioselectivity .
    • Reductive Amination: Modify the trifluoroacetyl group with primary amines under NaBH3_3CN or H2_2/Pd-C conditions .
  • Validation: Monitor reaction progress via TLC (silica GF254) and confirm regiochemistry via X-ray crystallography or NOESY NMR .

Advanced: How to design an environmental fate study for this compound?

Answer:

  • Experimental Framework (Adapted from Project INCHEMBIOL):
    • Abiotic Degradation: Expose the compound to UV light (254 nm) in aqueous solutions (pH 4, 7, 9) and measure half-life via HPLC .
    • Biotic Transformation: Use soil microcosms spiked with 10 ppm compound. Quantify metabolites (e.g., dehalogenated products) using LC-QTOF-MS .
    • Partitioning Studies: Determine log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) via shake-flask methods .

Basic: What are the critical parameters for optimizing HPLC analysis of this compound?

Answer:

  • Column Selection: Use reversed-phase C18 columns (e.g., Purospher® STAR) with 3 µm particle size for high resolution .
  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% formic acid enhances peak symmetry for protonated amines.
  • Detection: UV detection at 210 nm (for carbonyl groups) or 254 nm (aromatic impurities). For trace analysis, employ MS/MS in MRM mode .

Advanced: How to evaluate this compound’s potential as a kinase inhibitor in mechanistic studies?

Answer:

  • Enzyme Assays:
    • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., CDK, MAPK) using ATP-Glo™ luminescent assays. IC50_{50} values < 1 µM indicate high potency .
    • Binding Mode Analysis: Perform molecular docking (AutoDock Vina) with the diazaspiro core interacting with the kinase hinge region. Validate via X-ray co-crystallography .
  • Cellular Models: Test permeability in Caco-2 monolayers and cytotoxicity in HEK293 cells (MTT assay) to assess therapeutic potential .

Advanced: How to address discrepancies in biological activity data across cell lines?

Answer:

  • Troubleshooting Protocol:
    • Cell Line Authentication: Verify via STR profiling to rule out cross-contamination .
    • Assay Standardization: Normalize data to housekeeping genes (e.g., GAPDH) and include positive controls (e.g., staurosporine for apoptosis) .
    • Solvent Controls: Ensure DMSO concentrations ≤ 0.1% to avoid solvent-induced artifacts .

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